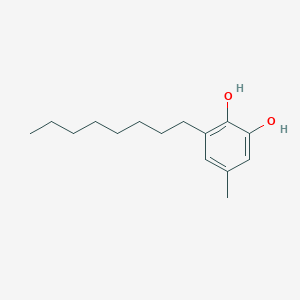![molecular formula C22H25NO6 B15166989 {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol CAS No. 649557-70-0](/img/structure/B15166989.png)
{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol is a complex organic compound known for its unique molecular structure and varied applications in scientific research. It integrates both aliphatic and aromatic functional groups, making it a significant subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol typically involves a multi-step process:
Starting Materials: : The synthesis begins with 3,5-dihydroxybenzyl alcohol and involves alkylation with 3-buten-1-ol.
Reaction Conditions: : These reactions are often carried out under basic conditions with potassium carbonate in acetone at elevated temperatures to facilitate ether formation.
Final Step: : The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods: Industrial production might involve scaling up these reactions, utilizing continuous flow systems to ensure consistent yield and purity. The use of automated synthesis robots could streamline the process, minimizing human error.
Análisis De Reacciones Químicas
Types of Reactions: {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol undergoes various reactions, including:
Oxidation: : Primarily targeting the hydroxyl group to yield corresponding ketones.
Reduction: : The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: : The compound can undergo nucleophilic aromatic substitution, especially at the nitro group position.
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: : Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products: The major products include the corresponding ketone, amine derivatives, and various substituted phenols, depending on the reaction conditions employed.
Aplicaciones Científicas De Investigación
In Chemistry: The compound is used as a building block for synthesizing more complex molecules in organic synthesis. Its reactive groups provide multiple sites for functionalization, aiding in the study of reaction mechanisms and new synthetic pathways.
In Biology and Medicine:Drug Development: : Its derivatives are investigated for potential pharmaceutical properties, including anti-inflammatory and antimicrobial activities.
Biological Studies: : The compound is used in studying enzyme interactions and metabolic pathways, particularly those involving ether and nitro group metabolism.
Polymer Science: : It serves as a monomer for producing specialized polymers with unique mechanical and chemical properties.
Material Science: : Used in the development of advanced materials with specific functional groups for targeted applications.
Mecanismo De Acción
The compound exerts its effects through its functional groups:
Hydroxyl and Ether Groups: : These facilitate hydrogen bonding and polar interactions, crucial in biochemical processes.
Nitro Group: : This acts as an electron-withdrawing group, affecting the compound's reactivity and interaction with various molecular targets.
Molecular Targets and Pathways: The compound primarily targets enzymes involved in oxidation-reduction processes and pathways involving aromatic substitution reactions.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Compared to compounds like 3,5-bis(alkylthio)-4-nitrophenol, {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol offers unique reactivity due to its aliphatic ether side chains, which enhance its solubility and reactivity in organic solvents.
List of Similar Compounds:3,5-Bis(alkylthio)-4-nitrophenol
3,5-Bis(alkoxy)-4-nitrophenol
3,4,5-Trisubstituted phenols
This comprehensive article highlights the synthesis, reactivity, applications, and uniqueness of this compound
Propiedades
Número CAS |
649557-70-0 |
|---|---|
Fórmula molecular |
C22H25NO6 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
[3,5-bis(but-3-enoxy)-4-[(2-nitrophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C22H25NO6/c1-3-5-11-27-20-13-17(15-24)14-21(28-12-6-4-2)22(20)29-16-18-9-7-8-10-19(18)23(25)26/h3-4,7-10,13-14,24H,1-2,5-6,11-12,15-16H2 |
Clave InChI |
QKVHYZLIVPXZLI-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOC1=CC(=CC(=C1OCC2=CC=CC=C2[N+](=O)[O-])OCCC=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


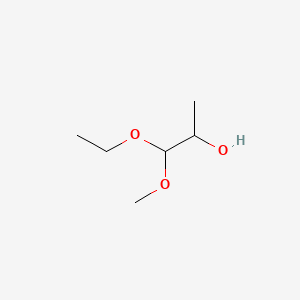

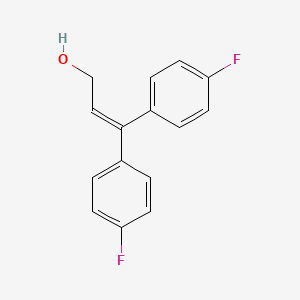
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
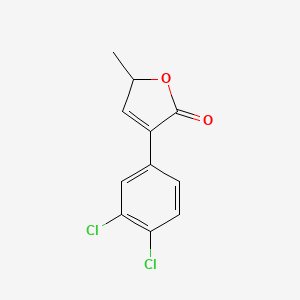
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
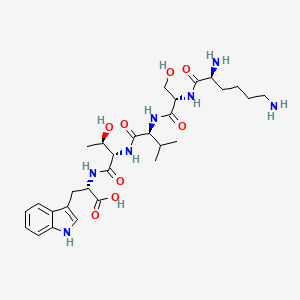
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)

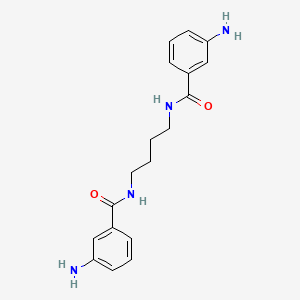
![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
